molecular formula C15H25N3O2S2 B4684819 4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B4684819
M. Wt: 343.5 g/mol
InChI Key: GVMHGRCLPMCYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as DBCO-OSu, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzenesulfonamide and is widely used in bioconjugation and labeling techniques due to its ability to react with azide groups.

Mechanism of Action

4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide reacts with azide groups through a copper-catalyzed cycloaddition reaction known as the "click reaction." This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules without affecting their biological activity.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not exhibit any significant biochemical or physiological effects. However, it is important to note that the labeling or modification of biomolecules using this compound may affect their biological activity and function.

Advantages and Limitations for Lab Experiments

The use of 4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide in bioconjugation and labeling techniques offers numerous advantages over other methods. It is highly specific and efficient, allowing for the selective labeling of biomolecules without affecting their biological activity. Additionally, this compound is stable and can be stored for extended periods of time. However, it is important to note that the labeling or modification of biomolecules using this compound may affect their biological activity and function. Furthermore, the use of this compound requires the presence of azide groups, which may not be present in all biomolecules.

Future Directions

As research on 4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide continues, there are numerous future directions that may be explored. One potential area of research is the development of new bioconjugation and labeling techniques using this compound. Additionally, the use of this compound in the development of new diagnostic and therapeutic agents may also be explored. Finally, further studies may be conducted to investigate the potential effects of this compound labeling on the biological activity and function of biomolecules.

Scientific Research Applications

4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide has numerous applications in scientific research, particularly in the fields of bioconjugation and labeling. It is commonly used to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This technique is useful in studying biological processes such as protein-protein interactions, enzyme kinetics, and gene expression.

properties

IUPAC Name

1-(6-methylheptan-2-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S2/c1-11(2)5-4-6-12(3)17-15(21)18-13-7-9-14(10-8-13)22(16,19)20/h7-12H,4-6H2,1-3H3,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHGRCLPMCYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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